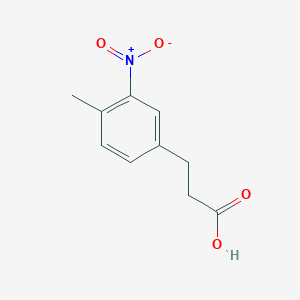
N-(2-fluoro-4-nitrophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7FN2O4S It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-fluoro-4-nitroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-fluoro-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N-(2-amino-4-nitrophenyl)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-fluoro-4-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-fluoro-4-nitrophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- N-(2-fluorophenyl)methanesulfonamide
- N-(4-nitrophenyl)methanesulfonamide
- N-(2-chloro-4-nitrophenyl)methanesulfonamide
Uniqueness
N-(2-fluoro-4-nitrophenyl)methanesulfonamide is unique due to the combination of the fluorine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H7FN2O4S |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
N-(2-fluoro-4-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |
InChIキー |
ONKRFPVTDWWZRP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)




![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)



